2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide is a complex organic compound that features a trifluoromethyl group, a cyano group, and a benzenesulfonyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction using reagents like benzenesulfonyl chloride.
Chlorination: The chlorine atom is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyano Group Addition: The cyano group is introduced using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyano and sulfonyl groups can form strong interactions with target proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A simpler compound with similar trifluoromethyl and chlorine substituents.
4-cyano-3-(trifluoromethyl)benzenesulfonamide: Contains the cyano and trifluoromethyl groups but lacks the pyridine ring.
N-(4-cyano-3-(trifluoromethyl)phenyl)pyridine-4-carboxamide: Similar structure but without the sulfonyl group.
Uniqueness
2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano and sulfonyl groups provide opportunities for strong interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O3S/c15-12-5-8(3-4-20-12)13(22)21-25(23,24)10-2-1-9(7-19)11(6-10)14(16,17)18/h1-6H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXVEZUHMGWRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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